molecular formula C8H6Cl2N2 B2976874 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638771-16-0

4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2976874
CAS No.: 1638771-16-0
M. Wt: 201.05
InChI Key: LBBCLGYLHXLHAN-UHFFFAOYSA-N
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Description

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on developing a class of these derivatives targeting FGFR with development prospects . These compounds could potentially be used in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridine-2-carbaldehyde with methylamine, followed by cyclization to form the desired pyrrolo[2,3-b]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the implementation of safety protocols to handle the chlorinated intermediates and final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1 position can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

4,6-dichloro-1-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-12-3-2-5-6(9)4-7(10)11-8(5)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBCLGYLHXLHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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